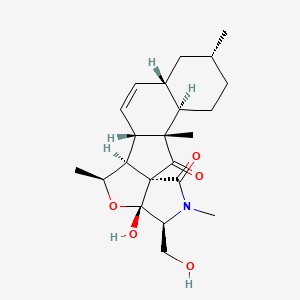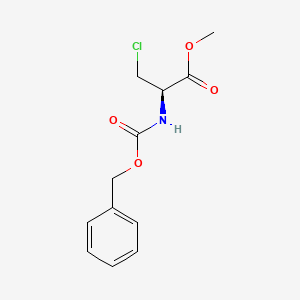
N-(Benzyloxycarbonyl)-L-β-chloroalanine Méthyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester: is a derivative of the amino acid alanine, modified to include a benzyloxycarbonyl (Cbz) protecting group and a chlorine atom on the beta carbon. This compound is often used in peptide synthesis and as an intermediate in organic synthesis due to its stability and reactivity.
Applications De Recherche Scientifique
Chemistry: N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its stability and reactivity make it a valuable tool in organic synthesis.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays.
Medicine: The compound is explored for its potential in drug development, particularly in designing enzyme inhibitors and prodrugs.
Industry: In the pharmaceutical industry, N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester is used in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with enzymes such as thermolysin .
Mode of Action
A related compound, n-benzyloxycarbonyl-l-aspartic acid, has been studied for its interaction with thermolysin . It was found that the reaction involves consecutive reactions of Z-L-Asp and L-Phe-OMe with the enzyme and with the Z-L-Asp–enzyme complex, with the second reaction being the rate-determining step . This could provide some insight into the potential mode of action of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester typically involves the protection of the amino group of L-alanine with a benzyloxycarbonyl group, followed by chlorination at the beta position and esterification of the carboxyl group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of L-alanine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine.
Chlorination: The beta position of the protected alanine is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The carboxyl group is esterified using methanol and an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester follows similar steps but on a larger scale, often employing continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chlorine atom on the beta carbon can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed using catalytic hydrogenation or strong acids like trifluoroacetic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Catalytic hydrogenation using palladium on carbon or strong acids like trifluoroacetic acid.
Major Products:
- Substituted alanine derivatives.
- L-beta-chloroalanine.
- L-alanine after deprotection and hydrolysis.
Comparaison Avec Des Composés Similaires
N-(Benzyloxycarbonyl)-L-alanine Methyl Ester: Similar structure but lacks the chlorine atom on the beta carbon.
N-(Benzyloxycarbonyl)-L-beta-bromoalanine Methyl Ester: Similar structure but with a bromine atom instead of chlorine.
N-(Benzyloxycarbonyl)-L-beta-iodoalanine Methyl Ester: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester is unique due to the presence of the chlorine atom on the beta carbon, which imparts specific reactivity and stability. This makes it particularly useful in synthetic chemistry and biochemical research.
Propriétés
IUPAC Name |
methyl (2R)-3-chloro-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUQXYVMAKOZMV-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676270 |
Source


|
| Record name | Methyl N-[(benzyloxy)carbonyl]-3-chloro-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62107-38-4 |
Source


|
| Record name | Methyl N-[(benzyloxy)carbonyl]-3-chloro-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
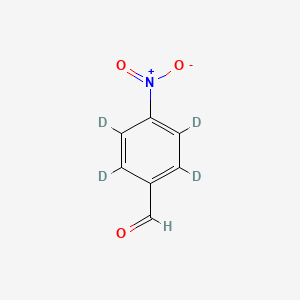
![3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid](/img/structure/B561866.png)

![Methyl (3S,4R,5S,6R)-5-acetamido-2-chloro-4-phenylmethoxy-3-phenylsulfanyl-6-[(1S,2S)-1,2,3-tris(phenylmethoxy)propyl]oxane-2-carboxylate](/img/structure/B561868.png)
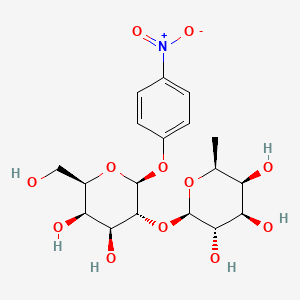
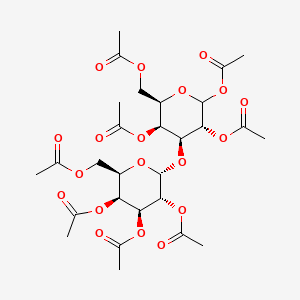
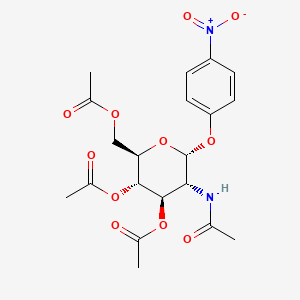
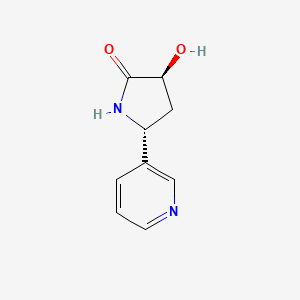
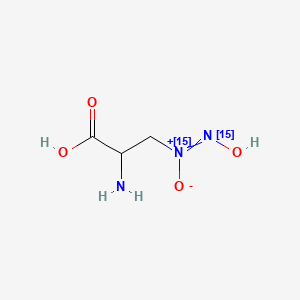
![(2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B561878.png)
![prop-2-enyl N-[9-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B561881.png)
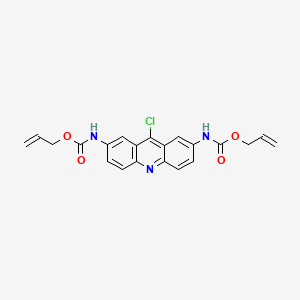
![8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B561883.png)
